A 844606

描述

A 844606 是一种有效的α7 烟碱乙酰胆碱受体 (nAChR) 部分激动剂。该受体位于大脑、脾脏和淋巴结淋巴细胞中。 α7 烟碱乙酰胆碱受体在精神疾病如精神分裂症和阿尔茨海默病的病理生理学中发挥重要作用 .

准备方法

A 844606 的合成路线包括使用三氟甲磺酸甲酯对相应的去甲基前体进行甲基化。 该方法已用于合成用于正电子发射断层扫描 (PET) 示踪剂的碳-11 标记的 this compound .

化学反应分析

A 844606 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,但详细的反应条件并未得到广泛记录。

还原: 与氧化类似,文献中并没有广泛地涵盖涉及 this compound 的还原反应。

取代: 该化合物可以发生取代反应,特别是涉及其官能团的反应。

科学研究应用

A 844606 has demonstrated significant biological activity as a selective α7 nAChR partial agonist, with effective concentration (EC50) values of approximately 1.4 μM and 2.2 μM at human and rat receptors respectively. Notably, it exhibits negligible effects on α4β2 nAChRs, making it a valuable tool for studying α7 nAChR-specific pathways in various biological systems .

Neuropharmacological Studies

This compound has been extensively studied for its potential implications in treating cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia. Its selective action on α7 nAChRs makes it an ideal candidate for exploring therapeutic strategies aimed at enhancing cognitive function.

Case Study: In Vivo Imaging

In a study involving nonhuman primates, this compound was evaluated as a potential positron emission tomography (PET) ligand for imaging α7 nAChRs in the human brain. The research highlighted its high uptake in specific brain regions like the hippocampus and thalamus, suggesting its utility in neuroimaging to assess receptor occupancy and pathophysiology in neurodegenerative conditions .

Radiolabeling Studies

Radiolabeling this compound with carbon-11 has been investigated to facilitate PET imaging. The compound showed promising radiochemical yields and high brain uptake, which are critical for developing imaging agents that can help visualize receptor activity in vivo .

Table: Radiochemical Yields of this compound

| Time (min) | Radiochemical Yield (%) |

|---|---|

| 0.3 | 83.2 |

| 0.7 | 78.3 |

| 1.1 | 68.7 |

| 6.0 | 53.6 |

| 10 | 46.9 |

| 30 | 28.2 |

| 45 | 21.0 |

| 60 | 22.2 |

| 75 | 14.9 |

| 90 | 13.4 |

This table illustrates the stability and efficacy of this compound as a radiotracer over time during imaging studies.

作用机制

A 844606 作为 α7 烟碱乙酰胆碱受体的部分激动剂。它与受体结合并刺激 PC12 细胞中 α7 烟碱乙酰胆碱受体诱导的 ERK1/2 磷酸化。 该机制涉及神经元乙酰胆碱受体蛋白α-7 亚基途径的调节 .

相似化合物的比较

A 844606 与其他类似化合物如 A 582941 相比较。两种化合物都是 α7 烟碱乙酰胆碱受体激动剂,并且已被评估其作为 PET 示踪剂的潜力。 This compound 在小鼠脑中的高摄取率及其在清醒猴脑的海马体和丘脑中的选择性分布方面是独一无二的 .

类似化合物的列表

- A 582941

- SSR180711

生物活性

A-844606 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive disorders. This compound is notable for its specific action on the α7 nAChR subtype, which is implicated in various neurological functions, including memory and learning.

A-844606 demonstrates its biological activity primarily through its interaction with the α7 nAChR. It exhibits partial agonist properties, meaning it activates the receptor but does not elicit a maximal response compared to full agonists. The effective concentration (EC50) values for A-844606 have been reported as approximately 1.4 µM in human systems and 2.2 µM in rat systems, indicating its potency at these receptors .

Selectivity

One of the key features of A-844606 is its selectivity for the α7 nAChR over other nAChR subtypes. Studies have shown that it has minimal activity at α4β2, α3β2, and α3β4 nAChRs, which are other important subtypes involved in various physiological processes . This selectivity is crucial for minimizing side effects associated with broader-spectrum nAChR agonists.

In Vitro Studies

In vitro studies have demonstrated that A-844606 can enhance neurotransmitter release and promote neuroprotection in neuronal cultures. For instance, experiments conducted on PC12 cells (a model for neuronal differentiation) showed that treatment with A-844606 led to increased phosphorylation of ERK1/2, a key signaling pathway involved in cell survival and proliferation .

Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Compound Name | A-844606 |

| CAS Number | 861119-08-6 |

| Receptor Target | α7 nAChR |

| EC50 (Human) | 1.4 µM |

| EC50 (Rat) | 2.2 µM |

| Selectivity | High for α7 nAChR over α4β2, α3β2, α3β4 |

Cognitive Enhancement

Research has indicated that compounds like A-844606 may enhance cognitive functions such as memory and attention. In a controlled study involving animal models, administration of A-844606 resulted in improved performance in tasks measuring cognitive flexibility and memory retention. These findings suggest potential applications for A-844606 in treating conditions like Alzheimer’s disease or schizophrenia, where cognitive deficits are prominent.

Neuroprotective Effects

Another significant area of research involves the neuroprotective properties of A-844606. In models of neurodegeneration, this compound has been shown to reduce cell death induced by neurotoxic agents. The neuroprotective effect is believed to be mediated through the modulation of intracellular signaling pathways that promote cell survival .

Clinical Implications

The implications of these findings are substantial for clinical research. Given its selective action and neuroprotective properties, A-844606 may serve as a lead compound for developing new therapies aimed at enhancing cognitive function and protecting against neurodegenerative processes.

属性

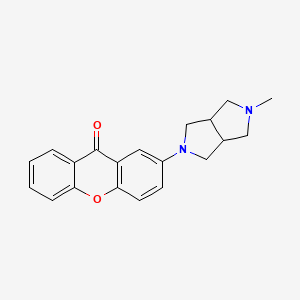

IUPAC Name |

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-21-9-13-11-22(12-14(13)10-21)15-6-7-19-17(8-15)20(23)16-4-2-3-5-18(16)24-19/h2-8,13-14H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHMDPPANTBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)C3=CC4=C(C=C3)OC5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。